(2R,4R)-BPPM
Overview
Description
(2R,4R)-BPPM is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-BPPM typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Phosphine Groups: Diphenylphosphine groups are introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the pyrrolidine ring with butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-BPPM undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the phosphine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Metal catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
(2R,4R)-BPPM has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R)-BPPM involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric transformations. The molecular targets include various substrates that undergo enantioselective reactions, leading to the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-BPPM: Known for its high enantioselectivity and efficiency in catalytic reactions.
®-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of two diphenylphosphine groups, which enhance its ability to form stable chiral complexes with metal catalysts. This results in high enantioselectivity and efficiency in various catalytic reactions.
Properties
IUPAC Name |
butyl (2R,4R)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO2P2/c1-2-3-24-37-34(36)35-26-33(39(31-20-12-6-13-21-31)32-22-14-7-15-23-32)25-28(35)27-38(29-16-8-4-9-17-29)30-18-10-5-11-19-30/h4-23,28,33H,2-3,24-27H2,1H3/t28-,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZTWVMARTWHPA-LHXZUMEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703595 | |
Record name | Butyl (2R,4R)-4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72598-03-9 | |
Record name | Butyl (2R,4R)-4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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